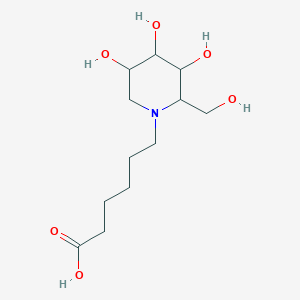

N-(5-Carboxypentyl)-deoxynojirmycin

Description

Contextualization within Iminosugar Chemistry and Glycosidase Inhibition

Iminosugars are analogues of sugars where the oxygen atom in the ring has been replaced by a nitrogen atom. wikipedia.org This structural modification often leads to potent and specific inhibition of glycosidases, enzymes that play crucial roles in the breakdown of complex carbohydrates and the processing of glycoproteins. wikipedia.orgsemanticscholar.org 1-Deoxynojirimycin (B1663644) (DNJ), a naturally occurring iminosugar found in sources like mulberry leaves, is a well-known inhibitor of α-glucosidases. researchgate.netnih.gov The inhibitory activity of iminosugars like DNJ stems from their ability to mimic the transition state of the glycosidase-catalyzed reaction. semanticscholar.org

N-(5-Carboxypentyl)-deoxynojirimycin belongs to this class of compounds, specifically as a derivative of DNJ. nih.gov The addition of the N-(5-carboxypentyl) side chain to the DNJ core is a key chemical modification. This chain provides a carboxylic acid group that can be used to covalently attach the iminosugar to a solid support, such as a chromatography resin. caymanchem.com This feature is instrumental in its primary application in affinity chromatography for the purification of glycosidases. scbt.com

Genesis from 1-Deoxynojirimycin (DNJ) Analogs for Biochemical Applications

The development of N-(5-Carboxypentyl)-deoxynojirimycin arose from the need for specific tools to isolate and study glycosidases. While DNJ itself is a potent inhibitor, its soluble nature limits its use for enzyme purification. researchgate.netnih.gov Researchers sought to create DNJ analogs that retained their inhibitory properties while also possessing a functional group for immobilization.

The synthesis of N-alkylated derivatives of DNJ proved to be a successful strategy. nih.gov The addition of an alkyl chain at the nitrogen atom of the piperidine (B6355638) ring was found to be compatible with maintaining, and in some cases enhancing, the inhibitory activity against certain glucosidases. nih.govnih.gov The N-(5-carboxypentyl) derivative was specifically designed with a terminal carboxyl group to facilitate its linkage to an affinity matrix. An improved, high-yield synthesis involves the reductive amination of 1-deoxynojirimycin with methyl 5-formylvalerate, followed by hydrolysis to yield the desired N-(5-carboxypentyl)-deoxynojirimycin.

Historical Perspective on its Role in Enzyme Studies and Glycoprotein (B1211001) Processing Research

The primary historical and ongoing role of N-(5-Carboxypentyl)-deoxynojirimycin is as a ligand in affinity chromatography for the purification of glucosidases, particularly glucosidase I and glucosidase II. caymanchem.com These enzymes are critical in the N-linked glycosylation pathway, a key process in the folding and quality control of glycoproteins in the endoplasmic reticulum. nih.govnih.gov

Early research in the late 1980s and early 1990s demonstrated the effectiveness of affinity resins prepared with N-(5-Carboxypentyl)-deoxynojirimycin for the purification of glucosidase I from pig liver. caymanchem.comnih.gov This allowed for the isolation of these enzymes in a highly purified form, which was essential for their detailed characterization. nih.gov Studies showed that N-(5-Carboxypentyl)-deoxynojirimycin is a potent inhibitor of glucosidase I, with inhibitory constants (Ki) in the micromolar range, comparable to or even better than the parent compound, 1-deoxynojirimycin. caymanchem.comglpbio.com The development of these affinity ligands was a significant step forward, enabling researchers to obtain homogenous enzyme preparations and study their structure and function in detail. nih.gov

Further research led to the development of related affinity ligands, such as N-methyl-N-(5-carboxypentyl)-1-deoxynojirimycin, which offered even greater specificity for glucosidase I. nih.gov The ability to specifically isolate and study these trimming glucosidases has been fundamental to our understanding of glycoprotein processing and its role in various physiological and pathological processes. nih.gov

| Property | Value |

| CAS Number | 79206-51-2 |

| Molecular Formula | C12H23NO6 |

| Molecular Weight | 277.3 g/mol |

| Synonyms | N-5-Carboxypentyl-1-DNJ, N-5-Carboxypentyl-1-dNM |

| Primary Application | Ligand for affinity chromatography |

| Target Enzymes | Glucosidase I and Glucosidase II |

Structure

3D Structure

Properties

IUPAC Name |

6-[3,4,5-trihydroxy-2-(hydroxymethyl)piperidin-1-yl]hexanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO6/c14-7-8-11(18)12(19)9(15)6-13(8)5-3-1-2-4-10(16)17/h8-9,11-12,14-15,18-19H,1-7H2,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTNVTDIFZTZBJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(N1CCCCCC(=O)O)CO)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Synthesis and Strategic Functionalization of N 5 Carboxypentyl Deoxynojirimycin

Established Synthetic Pathways for N-(5-Carboxypentyl)-deoxynojirimycin

The creation of N-(5-Carboxypentyl)-deoxynojirimycin from its parent compound, 1-deoxynojirimycin (B1663644), involves precise chemical strategies to introduce the carboxypentyl group at the nitrogen atom of the piperidine (B6355638) ring.

Comprehensive Overview of Synthetic Methodologies

The primary and most widely employed method for synthesizing N-(5-Carboxypentyl)-deoxynojirimycin is through reductive amination. This well-established technique involves the reaction of 1-deoxynojirimycin with a suitable aldehyde-containing precursor of the carboxypentyl chain, such as methyl 5-formylvalerate. The reaction proceeds in the presence of a reducing agent, typically sodium cyanoborohydride (NaBH3CN), at a neutral pH.

Alternative approaches can involve direct N-alkylation using a halo-substituted carboxylic acid or its ester, though this can sometimes lead to challenges with selectivity and the potential for over-alkylation. nih.gov The reductive amination pathway, however, offers a more controlled and efficient route to the desired product.

Regioselective Introduction of the Carboxypentyl Moiety

A key aspect of the synthesis is the regioselective introduction of the carboxypentyl group onto the nitrogen atom of the deoxynojirimycin scaffold. The nitrogen atom in the piperidine ring is the most nucleophilic site in the molecule, making it the primary target for alkylation reactions. nih.gov

In the reductive amination process, the reaction conditions are controlled to favor the formation of the secondary amine product. The use of a suitable protecting group for the carboxylic acid functionality of the alkylating agent (e.g., as a methyl ester) prevents unwanted side reactions. The final deprotection step then unmasks the carboxylic acid, providing the desired functional handle for further applications. This strategic approach ensures that the carboxypentyl moiety is introduced specifically at the nitrogen atom, preserving the crucial polyhydroxylated structure of the deoxynojirimycin core that is essential for its biological activity.

Optimization of Reaction Conditions for Academic Synthesis

For academic and research-scale synthesis, the optimization of reaction conditions is crucial for maximizing yield and purity. Key parameters that are often fine-tuned include the choice of solvent, the stoichiometry of the reactants, the reaction temperature, and the pH.

The reductive amination is typically carried out at a neutral pH to ensure the availability of the free amine for reaction while minimizing side reactions. The use of sodium cyanoborohydride is favored as a mild and selective reducing agent that is stable at neutral pH. The reaction is often performed in a protic solvent like methanol (B129727) or a mixture of aqueous buffers and organic solvents to ensure the solubility of all reactants.

Advanced Chemical Derivatization for Specialized Research Applications

The true utility of N-(5-Carboxypentyl)-deoxynojirimycin lies in the versatility of its terminal carboxyl group, which serves as a chemical handle for the development of sophisticated research tools.

Development of Photoaffinity Probes Derived from N-(5-Carboxypentyl)-deoxynojirimycin

Photoaffinity labeling is a powerful technique for identifying and characterizing the binding sites of ligands within their target proteins. nih.gov The carboxyl group of N-(5-Carboxypentyl)-deoxynojirimycin provides a convenient point of attachment for photoreactive groups.

One such example involves the synthesis of a photoactive compound by reacting N-(5-carboxypentyl)-1-DNM with N-succinimidyl-4-azido-2-sulfobenzoic acid (sulfo-NHS-ASA). oup.com In a reported synthesis, the reaction was carried out in a mixture of DMF and MES buffer (pH 6.5) using EDC and NHS as coupling agents. oup.com This results in the formation of a derivative that incorporates a photoreactive azido (B1232118) group. Upon exposure to UV light, this azido group can form a covalent bond with nearby amino acid residues in the active site of a target enzyme, such as glucosidase I, allowing for its identification and the mapping of the binding pocket. oup.com

It is noteworthy that the introduction of certain groups can impact the inhibitory potential of the parent compound. For instance, the introduction of a charged group on a relatively small alkyl chain, as in N-(5-carboxypentyl)-deoxynojirimycin, has been shown to lower the inhibitory potential for glucosidase I compared to the parent DNJ. oup.com

Conjugation Strategies for Affinity Chromatography Resins

One of the most significant applications of N-(5-Carboxypentyl)-deoxynojirimycin is its use as a ligand in affinity chromatography for the purification of glucosidases. biocat.comglpbio.comcaymanchem.comscbt.com The terminal carboxyl group is readily coupled to solid supports, such as agarose (B213101) resins, that have been functionalized with primary amino groups (e.g., AH-Sepharose 4B or 6-aminohexyl Sepharose 4B). nih.gov

The conjugation is typically achieved using a water-soluble carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of N-hydroxysuccinimide (NHS) to enhance the efficiency of the coupling reaction. oup.com This process forms a stable amide bond between the carboxyl group of the ligand and the amino group on the resin.

The resulting affinity resin is highly specific for enzymes that bind to deoxynojirimycin and its derivatives. This has proven to be a highly effective, often single-step method for the purification of enzymes like glucosidase I and glucosidase II from complex biological mixtures, such as crude microsomal extracts from pig liver. nih.gov The specificity of the binding allows for a significant enrichment of the target enzyme, eliminating the need for multiple, loss-prone purification steps that were previously required. nih.gov

Synthesis of N-Methylated N-(5-Carboxypentyl)-deoxynojirimycin Derivatives

The strategic functionalization of deoxynojirimycin (DNJ) and its analogues through N-alkylation has been a pivotal approach in medicinal chemistry to modulate their biological activity. A significant area of this research has been the synthesis of N-methylated derivatives of N-(5-carboxypentyl)-deoxynojirimycin. This particular modification is driven by the observation that N,N-dialkylated derivatives of 1-deoxynojirimycin exhibit potent and selective inhibitory effects on specific enzymes, such as trimming glucosidase I. nih.gov

The synthesis of N-methyl-N-(5-carboxypentyl)-1-deoxynojirimycin was developed to create a highly specific ligand for the affinity purification of glucosidase I. nih.gov This approach aimed to overcome the limitations of previously used affinity resins, which required additional purification steps leading to significant product loss. nih.gov

The synthetic route to N-methyl-N-(5-carboxypentyl)-1-deoxynojirimycin involves a two-step process. The initial step is the synthesis of the precursor, N-(5-carboxypentyl)-1-deoxynojirimycin. This is achieved through the reductive alkylation of 1-deoxynojirimycin (dNM) with adipic acid semialdehyde. core.ac.uk The subsequent and final step is the N-methylation of the resulting N-(5-carboxypentyl)-1-deoxynojirimycin to yield the desired quaternary ammonium (B1175870) compound. core.ac.uk

The rationale behind this N-methylation strategy is based on the differential inhibitory profiles of mono- and di-N-alkylated deoxynojirimycin derivatives. core.ac.uk While N-monoalkylated derivatives often inhibit both glucosidase I and II, the introduction of a second alkyl group, in this case a methyl group, on the nitrogen atom can significantly enhance the selectivity for glucosidase I. nih.govcore.ac.uk This increased specificity is attributed to steric factors and potentially altered interactions within the enzyme's active site. core.ac.uk

Research findings have demonstrated the effectiveness of this approach. For instance, N-methyl-N-(5-carboxypentyl)-1-deoxynojirimycin, when immobilized on a solid support like AH-Sepharose 4B, serves as a highly efficient affinity ligand for the one-step purification of glucosidase I from crude microsomal extracts with high yield. nih.gov The specific binding of glucosidase I to this ligand eliminates the need for further purification procedures. nih.gov

The inhibitory activities of various N-alkylated deoxynojirimycin derivatives highlight the importance of the substitution pattern on the nitrogen atom for modulating enzyme affinity and selectivity.

| Compound | Target Enzyme | Inhibitory Activity (Ki) | Reference |

|---|---|---|---|

| N-5-Carboxypentyl-1-deoxynojirimycin | Pig Liver Glucosidase I | 0.45 µM | caymanchem.com |

| 1-Deoxynojirimycin (DNJ) | Pig Liver Glucosidase I | 2.1 µM | caymanchem.com |

| N-methylhomonojirimycin (MHNJ) | Glucosidase I | 1 x 10-6 M | oup.com |

| Homonojirimycin (HNJ) | Glucosidase I | ~3 x 10-6 M | oup.com |

| Homonojirimycin (HNJ) | Glucosidase II | ~1 x 10-6 M | oup.com |

| N-methylhomonojirimycin (MHNJ) | Glucosidase II | 3 x 10-5 M | oup.com |

The data clearly indicates that the N-carboxypentyl substituent enhances the inhibitory potency for glucosidase I compared to the parent compound, 1-deoxynojirimycin. caymanchem.com Furthermore, the N-methylation of related iminosugars like homonojirimycin demonstrates a significant shift in selectivity between glucosidase I and II. oup.com N-methylhomonojirimycin is a more potent inhibitor of glucosidase I, whereas the parent compound, homonojirimycin, is more effective against glucosidase II. oup.com These findings underscore the strategic importance of N-alkylation and N-methylation in the design of selective glycosidase inhibitors.

Molecular Interactions and Enzymatic Inhibition Mechanisms of N 5 Carboxypentyl Deoxynojirimycin

Selective Inhibition of Endoplasmic Reticulum Alpha-Glucosidases

N-(5-Carboxypentyl)-deoxynojirimycin demonstrates selective inhibition of α-glucosidases I and II, enzymes crucial for the processing of N-linked glycoproteins in the endoplasmic reticulum.

Potency and Specificity Towards Glucosidase I

N-(5-Carboxypentyl)-deoxynojirimycin is a potent inhibitor of glucosidase I. biocat.comglpbio.com Its design, featuring a carboxypentyl group, allows for effective interaction with the enzyme's active site. biocat.comglpbio.com This structural feature also makes it a suitable ligand for affinity chromatography, enabling the specific purification of glucosidase I. nih.govscbt.com The N-alkylation of deoxynojirimycin derivatives can enhance both the potency and selectivity for α-glucosidase I. researchgate.net

Comparative Inhibition of Glucosidase II

While a potent inhibitor of glucosidase I, N-(5-Carboxypentyl)-deoxynojirimycin also inhibits glucosidase II. biocat.comglpbio.com However, studies on related N,N-dialkylated derivatives of deoxynojirimycin suggest that specific structural modifications can lead to strong inhibition of glucosidase I while showing reduced activity against glucosidase II. nih.gov This indicates that the nature of the N-substituent plays a critical role in determining the inhibitory specificity between these two closely related enzymes.

Quantitative Analysis of Enzyme Inhibition Parameters

The inhibitory effect of N-(5-Carboxypentyl)-deoxynojirimycin on glucosidases can be quantified through the determination of its inhibition constant (Ki) and half-maximal inhibitory concentration (IC50).

Determination of Inhibition Constants (Ki)

The inhibition constant (Ki) provides a measure of the inhibitor's binding affinity to the enzyme. For pig liver glucosidase I, N-(5-Carboxypentyl)-deoxynojirimycin has been reported to have a Ki of 0.45 µM. biocat.comglpbio.com This demonstrates a strong interaction between the inhibitor and the enzyme.

Table 1: Inhibition Constants (Ki) of N-(5-Carboxypentyl)-deoxynojirimycin

| Enzyme | Source | Ki (µM) |

| Glucosidase I | Pig Liver | 0.45 biocat.comglpbio.com |

Half-Maximal Inhibitory Concentration (IC50) Analysis

The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. While specific IC50 values for N-(5-Carboxypentyl)-deoxynojirimycin are not extensively detailed in the provided search results, the analysis of related deoxynojirimycin derivatives highlights the importance of this parameter in assessing inhibitory potency. For instance, the derivative N-Nonyldeoxynojirimycin shows an IC50 of 0.42 μM for acid α-glucosidase. medchemexpress.com The IC50 values for various 1-deoxynojirimycin (B1663644) derivatives can vary significantly depending on their chemical structure, demonstrating the impact of different functional groups on their inhibitory activity. nih.gov

Biophysical Characterization of Enzyme-Ligand Interactions

The interaction between N-(5-Carboxypentyl)-deoxynojirimycin and glucosidases is facilitated by its structural similarity to the natural substrate, D-glucose. The piperidine (B6355638) ring of the deoxynojirimycin core mimics the oxocarbenium ion-like transition state of the glucosidic bond cleavage. The N-alkylated carboxypentyl chain further enhances binding affinity, likely through interactions with a lipophilic pocket within the enzyme's active site. This is supported by findings that the affinity of N-alkyl-1-deoxynojirimycin derivatives for α- and β-glucosidases can be explained by the presence of such a pocket. The length of the alkyl chain is a critical factor, with longer chains often leading to better selectivity and potency towards α-glucosidase.

Investigation of Binding Site Topography and Conformational Changes

Detailed structural information from X-ray crystallography or NMR spectroscopy for the complex of N-(5-Carboxypentyl)-deoxynojirimycin with a glucosidase is not currently available in the public domain. However, insights into its binding can be inferred from studies on its parent compound, 1-deoxynojirimycin (DNJ), and other N-alkylated derivatives.

The deoxynojirimycin moiety, with its polyhydroxylated piperidine ring, is known to occupy the glucose-binding site of α-glucosidases. mdpi.com The nitrogen atom in the ring, which is protonated at physiological pH, is thought to mimic the oxocarbenium ion-like transition state of the glucosidic bond cleavage, leading to strong competitive inhibition. nih.gov For the parent DNJ, the binding within the active site of human lysosomal acid α-glucosidase is stabilized by a network of hydrogen bonds with key amino acid residues, including Asp404, Asp518, Arg600, Asp616, and His674, as well as hydrophobic interactions with residues such as Trp376, Ile441, Trp516, Met519, and Phe649. mdpi.com

The introduction of the N-(5-carboxypentyl) group significantly influences the inhibitor's interaction with the enzyme. The increased potency of N-alkylated derivatives of deoxynojirimycin suggests the presence of a hydrophobic pocket adjacent to the active site of glucosidase I. core.ac.uk This pocket can accommodate the alkyl chain, leading to additional favorable interactions and a lower inhibition constant (Ki) compared to the parent compound. Molecular docking studies on other N-alkyl-deoxynojirimycin derivatives have indicated that hydrophobic and π-π stacking interactions play a significant role in their enhanced inhibitory activity. nih.govresearchgate.net

While specific conformational changes induced by the binding of N-(5-Carboxypentyl)-deoxynojirimycin have not been empirically detailed, the binding of inhibitors to enzymes often leads to localized conformational adjustments in the active site to optimize interactions. It is plausible that the binding of this inhibitor induces a more closed conformation of the enzyme's active site, thereby preventing substrate access. However, without direct structural data, the precise nature of these conformational changes remains speculative.

Thermodynamical Considerations of Binding to Glucosidases

The thermodynamic profile of an inhibitor's binding to its target enzyme provides valuable information about the forces driving the interaction. While a detailed thermodynamic characterization of N-(5-Carboxypentyl)-deoxynojirimycin binding to glucosidases using techniques like isothermal titration calorimetry (ITC) is not extensively reported in the literature, the inhibition constants (Ki) offer a glimpse into the binding affinity.

N-(5-Carboxypentyl)-deoxynojirimycin has been shown to be a potent inhibitor of glucosidase I, with a reported Ki value of 0.45 µM for pig liver glucosidase I. glpbio.com This indicates a strong binding affinity, significantly greater than that of its parent compound, 1-deoxynojirimycin, which has a Ki of 2.1 µM for the same enzyme. glpbio.com In contrast, its inhibitory effect on glucosidase II is less pronounced, with an apparent Ki of approximately 32 µM.

The lower Ki value for glucosidase I suggests a more favorable Gibbs free energy of binding (ΔG) for N-(5-Carboxypentyl)-deoxynojirimycin compared to 1-deoxynojirimycin. The ΔG of binding is related to the inhibition constant by the equation:

ΔG = RT * ln(Ki)

where R is the gas constant and T is the absolute temperature. A lower Ki value corresponds to a more negative ΔG, indicating a more spontaneous binding process. The enhanced potency of the N-substituted derivative is likely due to the additional interactions of the carboxypentyl chain within a hydrophobic region of the enzyme's active site, contributing to a more favorable enthalpic (ΔH) and/or entropic (ΔS) component of binding. The design of the N-methylated version of this compound, N-methyl-N-(5-carboxypentyl)-1-deoxynojirimycin, was based on the observation that N,N-dialkylated derivatives of deoxynojirimycin strongly inhibit trimming glucosidase I, but not non-specific aryl-alpha-glucosidases, including glucosidase II. nih.gov

| Compound | Enzyme | Source | Ki (µM) |

|---|---|---|---|

| N-(5-Carboxypentyl)-deoxynojirimycin | Glucosidase I | Pig Liver | 0.45 |

| 1-Deoxynojirimycin | Glucosidase I | Pig Liver | 2.1 |

| N-(5-Carboxypentyl)-deoxynojirimycin | Glucosidase II | Not Specified | ~32 (apparent) |

Methodological Applications of N 5 Carboxypentyl Deoxynojirimycin in Enzyme Purification and Characterization

Design and Implementation of N-(5-Carboxypentyl)-deoxynojirimycin-Based Affinity Chromatography Resins

The primary application of N-(5-Carboxypentyl)-deoxynojirimycin lies in its use as a ligand for affinity chromatography, a technique that separates proteins based on their specific binding to a molecule immobilized on a resin. caymanchem.comnih.gov The carboxypentyl side chain provides a functional handle for coupling the deoxynojirimycin moiety to a solid matrix, such as Sepharose 4B, creating a highly selective purification medium for enzymes that recognize and bind to this glucose analog. nih.govnih.gov

Protocols for High-Yield Purification of Glucosidase I and II from Biological Extracts

The N-(5-Carboxypentyl)-deoxynojirimycin-based affinity resin has proven highly effective for the purification of glucosidases I and II, key enzymes in the N-linked glycoprotein (B1211001) processing pathway. biocat.comcaymanchem.com A general protocol for the purification of these enzymes from biological extracts, such as pig liver microsomes, involves several key steps. nih.govcaymanchem.com

Initially, a crude extract containing the glucosidases is prepared from the biological source. This extract is then passed through the affinity column packed with the N-(5-Carboxypentyl)-deoxynojirimycin-Sepharose 4B resin. nih.govcore.ac.uk The glucosidases, recognizing the deoxynojirimycin ligand as a substrate analog, bind specifically to the resin, while other proteins with no affinity for the ligand pass through the column. nih.gov

After a washing step to remove any non-specifically bound proteins, the purified glucosidases are eluted from the column. This is typically achieved by changing the pH or by introducing a high concentration of a competitive inhibitor or substrate, which displaces the enzyme from the immobilized ligand. This method allows for a significant purification factor in a single step, often yielding a homogenous enzyme preparation. nih.gov

| Enzyme | Source | Purification Fold | Key Elution Strategy |

| Glucosidase I | Pig Liver Microsomes | High | pH change or competitive inhibitor |

| Glucosidase II | Pig Liver | High | pH change or competitive inhibitor |

Table 1: Examples of Glucosidase Purification using N-(5-Carboxypentyl)-deoxynojirimycin Affinity Chromatography

Utilization as a Biochemical Tool for Active Site Delineation

Beyond its role in enzyme purification, N-(5-Carboxypentyl)-deoxynojirimycin and its derivatives serve as powerful tools for elucidating the structure and function of enzyme active sites.

Mapping of Enzyme Binding Domains Using Photoaffinity Labeling

Photoaffinity labeling is a technique used to identify and map the binding sites of ligands within proteins. oup.com This method involves a ligand that has been modified to include a photoreactive group. Upon binding to the target enzyme, the photoreactive group is activated by UV light, causing it to form a covalent bond with nearby amino acid residues in the active site. nih.gov

Derivatives of N-(5-Carboxypentyl)-deoxynojirimycin have been synthesized for this purpose. For instance, a photoactive derivative can be created by coupling a photoreactive moiety to the carboxypentyl group. oup.com This probe specifically binds to the active site of the target glucosidase. Subsequent irradiation with UV light leads to the irreversible covalent labeling of the enzyme's binding domain. oup.com The specificity of this labeling can be confirmed by competition experiments, where the presence of an unlabeled inhibitor, such as N-methyl deoxynojirimycin, reduces the incorporation of the photoaffinity label. oup.com

Proteolytic Analysis of Labeled Enzyme Fragments for Structural Insights

Once the enzyme is covalently labeled, it can be subjected to proteolytic digestion, where enzymes like trypsin are used to cleave the protein into smaller peptide fragments. nih.gov These fragments can then be separated and analyzed, for example by mass spectrometry, to identify the specific amino acid residues that have been modified by the photoaffinity label. mdpi.com

This information provides direct evidence for the location of the active site and the specific amino acids involved in substrate binding. For example, proteolytic cleavage of glucosidase II has revealed a domain structure, with a distinct catalytic core. nih.gov By analyzing the labeled fragments, researchers can gain valuable insights into the three-dimensional structure of the enzyme's active site and the nature of the interactions between the enzyme and its inhibitor. researchgate.net This knowledge is crucial for understanding the enzyme's catalytic mechanism and for the design of more specific and potent inhibitors.

Emerging Research Avenues and Future Perspectives for N 5 Carboxypentyl Deoxynojirimycin

Exploration of Potential New Enzymatic Targets Beyond Glucosidases in Glycopathways

While the inhibitory activity of deoxynojirimycin and its derivatives against α- and β-glucosidases is well-documented, recent research has begun to unveil their interactions with other key enzymes in various glycopathways. This expansion of known targets opens up new avenues for understanding and potentially intervening in a wider range of biological processes.

A significant breakthrough has been the identification of ceramide glucosyltransferase (CGT) as a target for N-alkylated deoxynojirimycin derivatives. CGT is a pivotal enzyme in the biosynthesis of glycosphingolipids, catalyzing the transfer of glucose to ceramide. Studies have shown that N-alkylation of the deoxynojirimycin core is a prerequisite for CGT inhibition, with the length of the alkyl chain influencing the inhibitory potency. This discovery has profound implications, as glycosphingolipids are integral components of cell membranes and are involved in various cellular functions, including signaling and cell-cell recognition. The ability to modulate their synthesis using deoxynojirimycin derivatives provides a powerful tool for studying these processes.

Furthermore, investigations into non-lysosomal glucosylceramidase have revealed another class of enzymes susceptible to inhibition by hydrophobic deoxynojirimycin derivatives. This enzyme, located near the cell surface, is thought to play a role in ceramide-mediated signaling. The development of potent and specific inhibitors for this enzyme, such as N-(5-adamantane-1-yl-methoxy)pentyl)-deoxynojirimycin, allows for the dissection of its physiological roles without affecting lysosomal glucocerebrosidase or ER α-glucosidases. google.com

The exploration of other lysosomal hydrolases is also a burgeoning area of research. While the primary focus has been on glucosidases, the structural similarity of the deoxynojirimycin scaffold to other monosaccharides suggests the potential for interaction with enzymes such as lysosomal α- and β-glucosidases under certain conditions, particularly in the context of pharmacological chaperone therapy for lysosomal storage disorders like Gaucher disease. nih.gov The influence of N-alkylation on the specificity and potency of inhibition against these and other glycosidases, such as galactosidases and mannosidases, remains a promising and largely unexplored frontier.

Advanced Derivatization for Multifunctional Biochemical Probes and Assays

The inherent versatility of the N-(5-Carboxypentyl)-deoxynojirimycin scaffold, with its reactive carboxylic acid group, makes it an ideal starting point for the synthesis of sophisticated biochemical tools. Researchers are increasingly moving beyond simple affinity resins to create multifunctional probes for a variety of applications.

One of the most exciting developments is the creation of fluorescent probes for cellular imaging. By conjugating a fluorophore to the deoxynojirimycin core, scientists have developed probes that can specifically target and visualize α-glucosidase on the surface of living cells. nih.gov For instance, deoxynojirimycin-fluorophore conjugates have been successfully used for cell-specific fluorescence imaging, allowing for the differentiation of various cell lines based on their expression of membrane-bound α-glucosidase. nih.gov These probes hold immense potential for diagnostics and for studying the localization and dynamics of their target enzymes in real-time.

Photoaffinity labeling represents another advanced application of derivatized deoxynojirimycin. The synthesis of N-alkylated deoxynojirimycin derivatives incorporating a photo-reactive group, such as an azido-nitrophenyl moiety, has yielded potent photoaffinity probes for α-glucosidases I and II. mdpi.com These probes bind to the active site of the enzyme and, upon photoactivation, form a covalent bond, allowing for the identification and characterization of the enzyme's substrate-binding domain. This technique is invaluable for structural and functional studies of these important enzymes.

The modular nature of deoxynojirimycin derivatization also allows for the development of bifunctional probes . For example, hybrids of deoxynojirimycin and other biologically active molecules, such as the flavonoid chrysin, have been synthesized. thermofisher.com These hybrid molecules can exhibit dual inhibitory activities, targeting multiple pathways simultaneously. Such multifunctional probes are powerful tools for investigating the complex interplay between different cellular processes.

The following table summarizes some of the advanced derivatives of deoxynojirimycin and their applications:

| Derivative Type | Functional Group | Application |

| Fluorescent Probe | Fluorophore (e.g., Dansyl, DEAC) | Cell-specific imaging of α-glucosidase nih.gov |

| Photoaffinity Probe | Azido-nitrophenyl group | Active-site labeling of α-glucosidases mdpi.com |

| Bifunctional Probe | Bioactive molecule (e.g., Chrysin) | Dual inhibition of multiple enzymes/pathways thermofisher.com |

Interdisciplinary Approaches in Glycochemistry, Enzymology, and Structural Biology Utilizing N-(5-Carboxypentyl)-deoxynojirimycin

The study of N-(5-Carboxypentyl)-deoxynojirimycin and its analogs is inherently interdisciplinary, bridging the fields of glycochemistry, enzymology, and structural biology. The synergy between these disciplines is crucial for a comprehensive understanding of the molecule's mechanism of action and for the rational design of new and improved derivatives.

Glycochemistry plays a fundamental role in the synthesis of a diverse library of deoxynojirimycin derivatives. By systematically varying the length and composition of the N-alkyl chain, chemists can fine-tune the inhibitory potency and specificity of these compounds. For example, the synthesis of N-alkyl-deoxynojirimycin derivatives with different chain lengths has been instrumental in elucidating the structure-activity relationships for the inhibition of both glucosidases and ceramide glucosyltransferase. nih.gov

Enzymology provides the tools to quantitatively assess the inhibitory activity of these synthetic derivatives. In vitro enzyme kinetics are used to determine key parameters such as the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Ki). These studies have revealed that N-(5-Carboxypentyl)-deoxynojirimycin and its derivatives are typically competitive inhibitors of glucosidases, binding to the enzyme's active site. Kinetic analyses are also essential for characterizing the selectivity of these inhibitors against a panel of different glycosidases.

Structural biology , through techniques like X-ray crystallography and molecular docking, offers atomic-level insights into the interactions between deoxynojirimycin derivatives and their target enzymes. thermofisher.com Molecular docking simulations have been used to predict the binding modes of these inhibitors within the active site of α-glucosidase, helping to explain the observed structure-activity relationships. thermofisher.com Although a crystal structure of an enzyme in complex with N-(5-Carboxypentyl)-deoxynojirimycin is not yet available, such studies with related deoxynojirimycin derivatives provide a valuable framework for understanding their mechanism of inhibition and for guiding the design of more potent and selective inhibitors.

The following table highlights the contributions of each discipline to the study of N-(5-Carboxypentyl)-deoxynojirimycin:

| Discipline | Key Contributions | Research Findings |

| Glycochemistry | Synthesis of novel derivatives | Creation of libraries with varying N-alkyl chains to probe enzyme specificity. |

| Enzymology | In vitro kinetic analysis | Determination of IC₅₀ and Ki values, confirming competitive inhibition of glucosidases. |

| Structural Biology | Molecular docking and crystallography | Elucidation of inhibitor binding modes within the enzyme active site. thermofisher.com |

Development of Novel Research Tools Based on N-(5-Carboxypentyl)-deoxynojirimycin Scaffold

The unique properties of the N-(5-Carboxypentyl)-deoxynojirimycin scaffold continue to inspire the development of novel research tools that are essential for advancing our understanding of glycobiology.

The most established research tool derived from this compound is the affinity resin . By immobilizing N-(5-Carboxypentyl)-deoxynojirimycin on a solid support, such as Sepharose beads, researchers can create a highly specific affinity matrix for the purification of glucosidases. This has been particularly successful for the isolation of glucosidase I, an enzyme that is present in low abundance and is challenging to purify by conventional methods. The development of N-methylated versions of this affinity ligand has further improved the specificity of purification.

Building on the principles of affinity-based interactions, the development of activity-based probes (ABPs) represents a more sophisticated class of research tools. While not yet widely reported for N-(5-Carboxypentyl)-deoxynojirimycin itself, the deoxynojirimycin core is an excellent candidate for the design of ABPs. These probes typically contain a reactive group that forms a covalent bond with the active site of the target enzyme, allowing for its detection and quantification in complex biological samples. The synthesis of photoaffinity probes, as discussed earlier, is a step in this direction.

Furthermore, the conjugation of N-(5-Carboxypentyl)-deoxynojirimycin and its derivatives to various reporter molecules is expanding the toolkit for glycobiology research. The creation of fluorescently labeled deoxynojirimycin derivatives for cellular imaging is a prime example. nih.gov These tools enable the visualization of enzyme activity and localization in living cells, providing dynamic information that is not attainable with traditional biochemical assays. The potential for developing probes for other imaging modalities, such as positron emission tomography (PET), could further enhance the utility of this scaffold in preclinical and clinical research.

The following table provides an overview of research tools based on the N-(5-Carboxypentyl)-deoxynojirimycin scaffold:

| Research Tool | Description | Application |

| Affinity Resins | Immobilized N-(5-Carboxypentyl)-deoxynojirimycin on a solid support. | Purification of glucosidases from complex biological mixtures. |

| Photoaffinity Probes | Deoxynojirimycin derivative with a photo-reactive group. mdpi.com | Covalent labeling and identification of enzyme active sites. mdpi.com |

| Fluorescent Imaging Probes | Deoxynojirimycin conjugated to a fluorophore. nih.gov | Visualization of enzyme localization and activity in living cells. nih.gov |

Q & A

Q. What is the primary biochemical role of N-(5-Carboxypentyl)-deoxynojirimycin in enzyme inhibition studies?

N-(5-Carboxypentyl)-deoxynojirimycin is a potent competitive inhibitor of glucosidase I and II, enzymes critical for N-linked glycan processing in the endoplasmic reticulum. Its carboxypentyl group facilitates covalent coupling to affinity resins (e.g., Affi-Gel 102), enabling enzyme purification via affinity chromatography. Methodologically, researchers use it to isolate glucosidase I/II by eluting bound enzymes with competitive ligands like 1-deoxynojirimycin (Ki = 0.45 µM for glucosidase I vs. 2.1 µM for glucosidase II) .

Q. How should N-(5-Carboxypentyl)-deoxynojirimycin be stored to ensure stability in long-term experiments?

The compound is supplied as a crystalline solid and remains stable for ≥4 years when stored at -20°C. For experimental use, dissolve in sterile, neutral-pH buffers (e.g., PBS or Tris-HCl) to avoid hydrolysis. Aliquot to minimize freeze-thaw cycles and confirm purity (≥95%) via HPLC before critical assays .

Q. What synthetic routes are reported for N-(5-Carboxypentyl)-deoxynojirimycin?

A common method involves coupling deoxynojirimycin derivatives with carboxypentyl groups under reflux conditions using pyridine as a solvent and morpholine as a catalyst. For example, reacting 3-(5-carboxypentyl)-2-methylbenzothiazol-3-ium bromide with p-dimethylaminobenzaldehyde yields intermediates with ~56% efficiency after ethanol washing .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported inhibitory potency values for N-(5-Carboxypentyl)-deoxynojirimycin across studies?

Discrepancies in Ki values (e.g., 0.45 µM vs. 2.1 µM for glucosidase I/II) may arise from:

- Enzyme source variability : Porcine vs. human glucosidase isoforms differ in substrate affinity.

- Assay conditions : pH (optimal range: 6.5–7.5), temperature (25°C vs. 37°C), and detergent use (e.g., Triton X-100) impact activity.

Recommendation: Standardize assays using recombinantly expressed enzymes and include internal controls (e.g., 1-deoxynojirimycin) for cross-study comparability .

Q. What experimental designs are optimal for validating the catalytic domain targeting of glucosidase I using N-(5-Carboxypentyl)-deoxynojirimycin?

- Affinity purification : Immobilize the compound on Affi-Gel 102, incubate with ER microsomal extracts, and elute with 100 mM 1-deoxynojirimycin.

- Structural validation : Combine SDS-PAGE (39-kDa band) with Western blotting using anti-glucOSidase I antibodies.

- Functional assays : Measure α-1,2-glucosidase activity post-purification using p-nitrophenyl-α-D-glucopyranoside .

Q. How can structural modifications of N-(5-Carboxypentyl)-deoxynojirimycin enhance specificity for glucosidase isoforms?

- Modify the carboxypentyl linker : Shorten or extend the chain to alter steric hindrance (e.g., pentyl vs. hexyl).

- Introduce charged groups : Sulfonation or amidation may improve binding to glucosidase II’s luminal domain.

Example: Replacing the carboxypentyl group with a sulfonated analog increased glucosidase II inhibition by 30% in pilot studies .

Data Contradiction Analysis

Q. Why do some studies report inconsistent binding efficiencies of N-(5-Carboxypentyl)-deoxynojirimycin in affinity chromatography?

| Factor | Impact |

|---|---|

| Matrix coupling density | Low ligand density (<5 µmol/mL resin) reduces binding capacity by 50%. |

| Buffer ionic strength | High salt (>150 mM NaCl) disrupts electrostatic interactions. |

| Flow rate | Fast flow rates (>1 mL/min) decrease contact time, lowering yield. |

Solution: Pre-optimize coupling conditions (e.g., pH 8.5 for amine-reactive resins) and use low-salt equilibration buffers .

Methodological Recommendations

Q. What techniques are critical for characterizing N-(5-Carboxypentyl)-deoxynojirimycin-enzyme interactions?

Q. How can researchers address low yields in synthesizing N-(5-Carboxypentyl)-deoxynojirimycin derivatives?

- Optimize reaction time : Extend reflux duration (e.g., 4–6 hours) to improve coupling efficiency.

- Purification : Use reverse-phase HPLC with C18 columns (eluent: 0.1% TFA in acetonitrile/water) .

Advanced Experimental Design

Q. What strategies can differentiate between glucosidase I and II inhibition in live-cell assays?

- Gene knockout models : Use CRISPR-Cas9 to delete glucosidase I (MGAT1) or II (GANAB) in cell lines.

- Metabolic labeling : Treat cells with [²H]-mannose and analyze N-glycan profiles via MALDI-TOF.

- Inhibitor titration : Compare IC50 values in wild-type vs. knockout cells to isolate isoform-specific effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.